

Electrophysiological (Cardiac) Effects

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Compound Focus: Desethylamiodarone hydrochloride

CAS No.: 96027-74-6

Cat. No.: S706066

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DEA exerts Class I and Class III antiarrhythmic effects by blocking cardiac sodium and potassium channels. The table below summarizes its key electrophysiological actions.

Target/Effect	Experimental Model	Key Findings	Significance
Voltage-Gated Sodium Channels (NaV1.5)	CHO cells expressing human NaV1.5 [1]	Blocks peak I _{Na,P} ; Alters steady-state fast-inactivation; Increases late sodium current (I _{Na,L}) and window current [1]	Contributes to Class I antiarrhythmic action; Pro-arrhythmic potential in certain contexts [1]
Action Potential & ECG Parameters	<i>In vivo</i> rat model [2]	Concentration-dependent increases in QRS, QT, and QTc intervals; More potent than amiodarone [2]	Demonstrates potent Class I & III effects; Explains significant clinical activity of the metabolite [2]

Anti-Cancer and Cytotoxic Effects

DEA demonstrates significant anti-proliferative and pro-apoptotic effects across various cancer cell lines, as summarized in the table below.

Effect	Experimental Model	Key Findings	Proposed Mechanism
Inhibition of Proliferation & Metastasis	T24 bladder carcinoma; B16-F10 melanoma; MDA-MB-231 breast cancer [3] [4] [5]	Reduced cell viability; Inhibited colony formation; Limited lung metastasis <i>in vivo</i> [3] [4] [5]	Cell cycle arrest in G0/G1 phase; Inhibition of pro-survival kinases Akt and ERK [3] [4]
Induction of Apoptosis	T24 bladder carcinoma; B16-F10 melanoma; MDA-MB-231 breast cancer [3] [4] [5]	Phosphatidylserine externalization; Caspase-3 activation; PARP cleavage; Shift in Bax/Bcl-2 ratio [3] [4]	Activation of both intrinsic (mitochondrial) and extrinsic apoptosis pathways [3]
Mitochondrial Dysfunction	Isolated rat mitochondria; MDA-MB-231 cells [5]	Collapse of mitochondrial membrane potential ($\Delta\Psi_m$); Induction of permeability transition (mPT); Fragmentation of network [3] [5]	Disruption of cellular energy production (reduced ATP) and release of pro-apoptotic factors [5]

DEA's anti-cancer effects are more potent than its parent compound, amiodarone [5]. It accumulates extensively in tissues like the lungs and liver, reaching concentrations 100 to 1000 times higher than in plasma [6] [4], which may be leveraged for organ-specific cancers.

Experimental Protocols for Key Assays

For researchers aiming to study DEA's mechanisms, here are detailed methodologies for core assays from the cited literature.

Cell Viability and Proliferation (SRB Assay)

- **Purpose:** To determine the anti-proliferative effect of DEA [4].
- **Protocol:**
 - Plate cells (e.g., B16-F10 at 10^5 /well) in 96-well plates and culture overnight.
 - Treat with a concentration range of DEA (e.g., 2.5-10 μ M) for 24-72 hours.

- Terminate assay by *in situ* fixation with cold 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
- Wash plates and stain with 0.4% sulforhodamine B (SRB) solution for 30 minutes.
- Remove unbound dye by washing with 1% acetic acid and air-dry.
- Solubilize protein-bound dye with 10 mM Tris base solution.
- Measure absorbance at 565 nm; cell number is proportional to absorbance [4].

Analysis of Apoptosis (Annexin V Staining)

- **Purpose:** To quantify early and late apoptosis [3] [4].
- **Protocol:**
 - Seed cells at high density (e.g., 1×10^6) in regular plates and treat with DEA for 6-24 hours.
 - Harvest cells and resuspend in PBS.
 - Mix 100 μ L of cell suspension with 100 μ L of Muse Annexin V & Dead Cell reagent.
 - Incubate for 20 minutes at room temperature in the dark.
 - Analyze samples using a flow cytometer or Muse Cell Analyzer. The assay distinguishes live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells [3] [4].

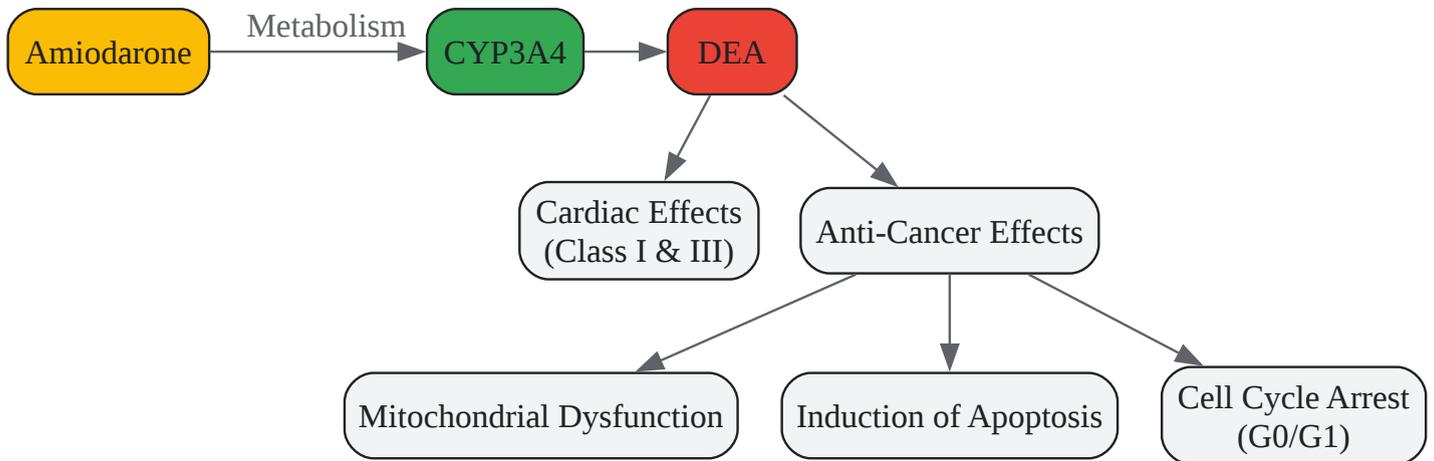
Measurement of Mitochondrial Membrane Potential (JC-1 Staining)

- **Purpose:** To detect the collapse of $\Delta\Psi_m$, an early event in apoptosis [3].
- **Protocol:**
 - Seed cells on coverslips in a 6-well plate and treat with DEA.
 - Rinse coverslips with PBS and place them upside down on a microscope slide with a chamber filled with PBS containing 0.5% fetal calf serum and 5 μ g/mL JC-1 dye.
 - Load cells for 15 minutes at 37°C.
 - Image immediately using a fluorescent microscope with appropriate filters. Healthy mitochondria with high $\Delta\Psi_m$ display intense **red J-aggregate** fluorescence (590 nm emission). Depolarized mitochondria show a shift to **green monomeric** fluorescence [3]. A decrease in the red/green fluorescence ratio indicates loss of $\Delta\Psi_m$.

Metabolic Pathway and Signaling

DEA is primarily formed from amiodarone via N-deethylation catalyzed by cytochrome P450 enzymes, mainly CYP3A4 [1]. The following diagram illustrates its metabolic origin and primary pharmacodynamic

pathways.



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Overview of DEA's origin and multi-target pharmacodynamics.

Key Takeaways for Researchers

- **Tissue Accumulation is Crucial:** DEA's high volume of distribution and extensive tissue accumulation (especially in lungs, liver) underpin its effects and potential therapeutic applications [6] [4].
- **Dual Therapeutic and Pro-Arrhythmic Potential:** While DEA is a potent antiarrhythmic, its propensity to increase late sodium and window currents requires careful cardiac monitoring in repurposing efforts [1].
- **Metabolite Superiority in Oncology Models:** In multiple cancer models, DEA consistently shows equal or greater efficacy than amiodarone, supporting its development as a standalone cytostatic agent [5].

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